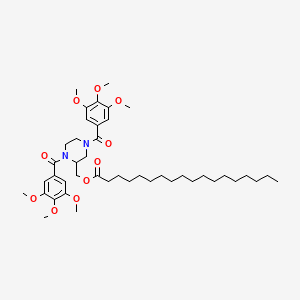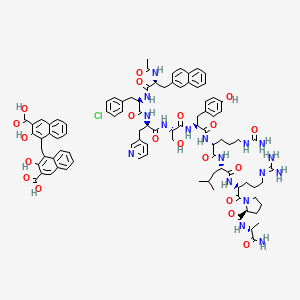
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-amino-6-hydroxynaphthalene-2-sulphonic acid. This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The resulting diazonium salt is then coupled with dimethylaniline under alkaline conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are fed into the reactor, and the reaction is carefully controlled to ensure complete conversion of the starting materials. The product is then isolated by filtration, washed, and dried to obtain the pure compound.
化学反応の分析
Types of Reactions
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
作用機序
The mechanism of action of Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its azo group. The compound can undergo reversible cis-trans isomerization under light, which affects its binding properties. This isomerization can influence the compound’s interaction with biological molecules, making it useful in various applications.
類似化合物との比較
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Methyl Orange: A commonly used azo dye in pH indicators.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
Barium 5-((dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is unique due to its specific structure, which combines the properties of both naphthalene and dimethylphenyl groups. This combination imparts distinct color properties and reactivity, making it particularly useful in specialized applications such as advanced pH indicators and specific staining techniques in biological research.
特性
CAS番号 |
68422-67-3 |
|---|---|
分子式 |
C36H30BaN4O8S2 |
分子量 |
848.1 g/mol |
IUPAC名 |
barium(2+);5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/2C18H16N2O4S.Ba/c2*1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h2*3-10,21H,1-2H3,(H,22,23,24);/q;;+2/p-2 |
InChIキー |
BZTOGTMMXIBPKK-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
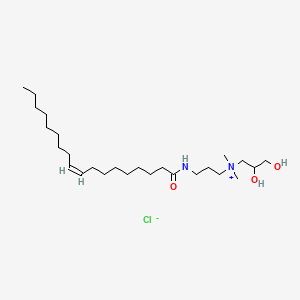
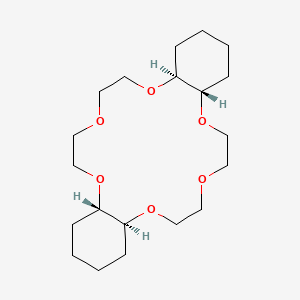
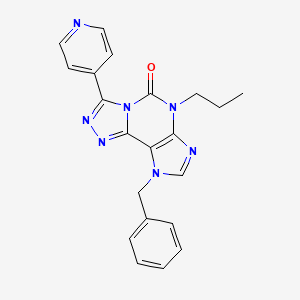

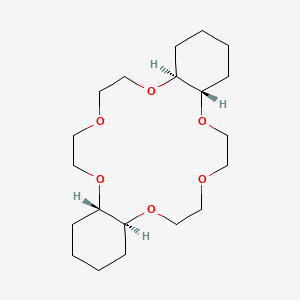




![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)

